molecular formula C28H23ClNO2P B14495492 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride CAS No. 65273-60-1

2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride

Cat. No.: B14495492
CAS No.: 65273-60-1
M. Wt: 471.9 g/mol
InChI Key: ALSSIZNEHVIGCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-(1,3-dioxoisoindol-2-yl)ethyl moiety, with a chloride ion as the counterion. The compound’s structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable 2-(1,3-dioxoisoindol-2-yl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original structure.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may interact with mitochondrial enzymes and proteins, leading to changes in cellular metabolism and function. These interactions can result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate: This compound shares a similar core structure but has an ethyl ester group instead of the triphenylphosphonium group.

    Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another related compound with a hydroxyl group and a methyl ester group.

Uniqueness

2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to penetrate cell membranes and target mitochondria, making it particularly valuable in biological and medical research.

Properties

CAS No.

65273-60-1

Molecular Formula

C28H23ClNO2P

Molecular Weight

471.9 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride

InChI

InChI=1S/C28H23NO2P.ClH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-19H,20-21H2;1H/q+1;/p-1

InChI Key

ALSSIZNEHVIGCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.